molecular formula C7H9ClF2N2 B591634 (3,5-Difluorobenzyl)hydrazine hydrochloride CAS No. 1864073-05-1

(3,5-Difluorobenzyl)hydrazine hydrochloride

Cat. No.: B591634
CAS No.: 1864073-05-1
M. Wt: 194.61
InChI Key: ZFGZONCZZRVUMA-UHFFFAOYSA-N
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Description

(3,5-Difluorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H9ClF2N2. It is a versatile small molecule scaffold used in various scientific research and industrial applications. The compound is characterized by the presence of two fluorine atoms on the benzyl ring and a hydrazine group, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluorobenzyl)hydrazine hydrochloride typically involves the reaction of 3,5-difluorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions: (3,5-Difluorobenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azines, while reduction can produce amines .

Scientific Research Applications

(3,5-Difluorobenzyl)hydrazine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3,5-Difluorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in target molecules, leading to the inhibition of enzyme activity or the modification of protein function. The fluorine atoms on the benzyl ring enhance the compound’s stability and reactivity, making it a potent inhibitor in biochemical assays .

Comparison with Similar Compounds

  • 3,5-Difluorophenylhydrazine hydrochloride
  • 3,5-Dichlorophenylhydrazine hydrochloride
  • 3,5-Dimethylphenylhydrazine hydrochloride

Comparison: (3,5-Difluorobenzyl)hydrazine hydrochloride is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. Compared to its chlorinated or methylated analogs, the fluorinated compound exhibits higher reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry and drug discovery .

Properties

IUPAC Name

(3,5-difluorophenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2.ClH/c8-6-1-5(4-11-10)2-7(9)3-6;/h1-3,11H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGZONCZZRVUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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